

# Modzatinib (ARRY-614): A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name:	Modzatinib
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## Abstract

**Modzatinib**, formerly known as ARRY-614, is an investigational, orally active, small molecule inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and Tie2 receptor tyrosine kinase. Developed by Array BioPharma, its unique dual-inhibitory mechanism of action has been explored primarily in the context of hematological malignancies, specifically myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Modzatinib**, presenting key data, experimental methodologies, and outlining the core signaling pathways involved.

## Introduction: The Rationale for Dual p38 and Tie2 Inhibition

Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). The pathophysiology of MDS is complex, involving inflammatory signaling and aberrant

angiogenesis within the bone marrow niche. Two key pathways implicated are the p38 MAPK and the Angiopoietin-Tie2 signaling cascades.

- **p38 MAPK Pathway:** This pathway is a critical regulator of inflammatory cytokine production, such as TNF- $\alpha$  and IL-6, which are often overexpressed in the MDS bone marrow and contribute to the suppression of normal hematopoiesis.[1]
- **Tie2 Signaling Pathway:** The Tie2 receptor and its ligand, angiopoietin-1 (Ang-1), are crucial for maintaining vascular stability and quiescence. Dysregulation of this pathway, including increased levels of the antagonistic ligand angiopoietin-2 (Ang-2), is associated with abnormal angiogenesis and poor prognosis in MDS.[1][2]

**Modzatinib** was designed to simultaneously inhibit both of these pathways, with the hypothesis that this dual action could restore a more balanced bone marrow microenvironment and improve hematopoiesis.

## Discovery and Preclinical Development

**Modzatinib** was identified as a potent dual inhibitor of p38 MAPK and Tie2.[1] Preclinical studies were conducted to evaluate its in vitro and in vivo activity.

## In Vitro Activity

**Modzatinib** demonstrated potent inhibition of both p38 MAPK and Tie2 phosphorylation in cellular assays. It also inhibited the production of pro-inflammatory cytokines and suppressed the proliferation of leukemic cell lines.[1]

Table 1: In Vitro Inhibitory Activity of **Modzatinib** (ARRY-614)

Target/Assay	Cell Line/System	IC50 (nmol/L)
pTie2 Inhibition	HEK-Tie2 cells	16
p-p38 Inhibition	HEK-Tie2 cells	1
Tie2 (protein-corrected)	In vitro mechanistic models	2282
p38 (protein-corrected)	Human whole blood functional assays	172

Data sourced from: Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia.[1][3]

## In Vivo Models

In animal models, **Modzatinib** demonstrated the ability to inhibit cytokine synthesis and showed anti-tumor activity in models of hematological cancers.[1] It effectively inhibited the activation of p38 MAPK and its downstream effectors in response to inflammatory stimuli like TNF- $\alpha$ . [1]

## Investigational New Drug (IND) Application

Following promising preclinical results, Array BioPharma filed an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) to initiate clinical trials.

## Clinical Development

A Phase 1, open-label, dose-escalation study of **Modzatinib** was conducted in patients with low or intermediate-1 risk myelodysplastic syndromes.[2][4]

## Study Design and Objectives

The primary objectives of the study were to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **Modzatinib**. [2] Secondary objectives included assessing preliminary efficacy based on the International Working Group (IWG) 2006 criteria.[2]

## Pharmacokinetics

**Modzatinib** exhibited high interpatient pharmacokinetic variability.[2][4] To address this and the high pill burden of the initial powder-in-capsule formulation, new formulations, including a liquid-filled capsule (LFC) and a liquid oral suspension (LOS), were developed and showed improved bioavailability.[5]

Table 2: Pharmacokinetic Parameters of **Modzatinib** (ARRY-614) in MDS Patients (Powder-in-Capsule Formulation)

Dose	N	Cmax (ng/mL)	AUC0-24 (ng*h/mL)
400 mg QD	6	1030 ± 560	9480 ± 5270
600 mg QD	6	1340 ± 830	12900 ± 8710
900 mg QD	6	2100 ± 1180	21500 ± 13600
1200 mg QD	6	2400 ± 1340	25800 ± 16100
200 mg BID	6	638 ± 329	6210 ± 3210
300 mg BID	3	1110 ± 510	9740 ± 4500

Data are presented as mean ± SD. Sourced from: A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes.[2]

## Safety and Tolerability

**Modzatinib** was generally well-tolerated at once-daily dosing schedules.[2][4] The most common treatment-related adverse events were primarily grade 1-2.[2][4] The 300 mg twice-daily schedule was not well tolerated.[2][4] An MTD was not reached for the once-daily dosing up to 1200 mg.[2][4]

Table 3: Common Treatment-Related Adverse Events (All Grades)

Adverse Event	Frequency (%)
Rash	39
Nausea	17
Atrial fibrillation	13

Data sourced from: Array BioPharma Provides Clinical Update On ARRY-614 For Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting.

## Clinical Efficacy

Responses were observed across all hematopoietic lineages in heavily pretreated patients.[2]  
[4] A significant portion of patients who were transfusion-dependent for red blood cells or platelets achieved transfusion independence.[2][4]

Table 4: Phase 1 Efficacy Results in Evaluable MDS Patients (n=44)

Efficacy Endpoint	Result
Overall Hematologic Improvement (IWG 2006)	32% (14/44)
Red Blood Cell Transfusion Independence	12% (3/25)
Platelet Transfusion Independence	71% (5/7)

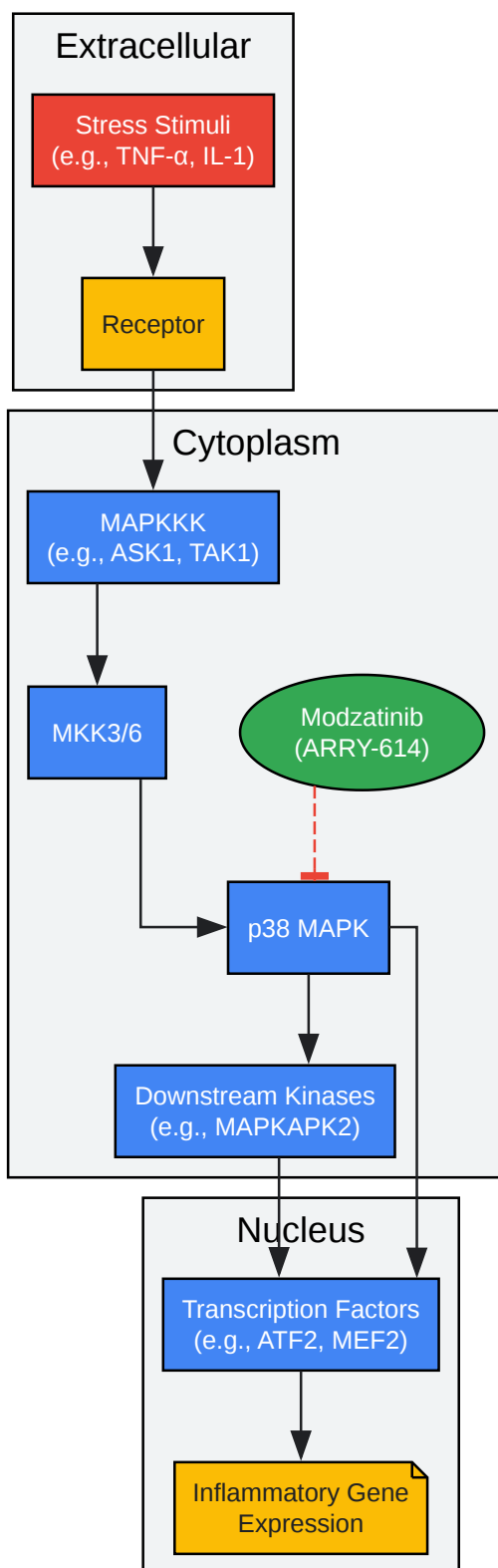
Data sourced from: A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes.[2][4]

## Mechanism of Action and Signaling Pathways

**Modzatinib**'s therapeutic potential stems from its simultaneous inhibition of two key signaling pathways.

### p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines.[6][7][8] This leads to the activation of downstream kinases and transcription factors that drive the production of inflammatory mediators.[6][9] **Modzatinib** inhibits the phosphorylation of p38, thereby blocking this inflammatory cascade.[1]

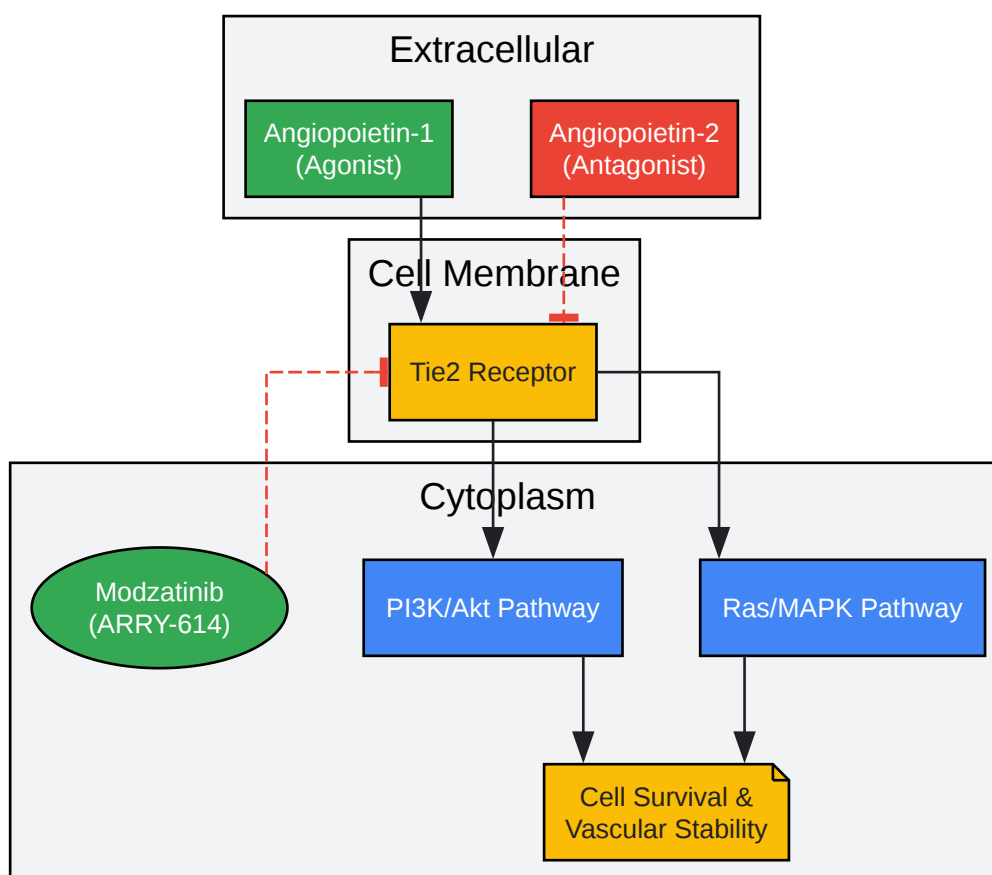


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Caption: p38 MAPK signaling pathway and the inhibitory action of **Modzatinib**.

## Tie2 Signaling Pathway

The Tie2 receptor is activated by its agonist ligand Angiopoietin-1 (Ang-1), leading to downstream signaling that promotes endothelial cell survival, vascular stability, and quiescence.[10][11][12] In many cancers, including MDS, this balance is disrupted by the upregulation of the antagonist ligand Angiopoietin-2 (Ang-2).[1] **Modzatinib** inhibits Tie2 phosphorylation, aiming to modulate the aberrant signaling in the bone marrow vasculature.[1]



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Caption: Tie2 signaling pathway and the inhibitory action of **Modzatinib**.

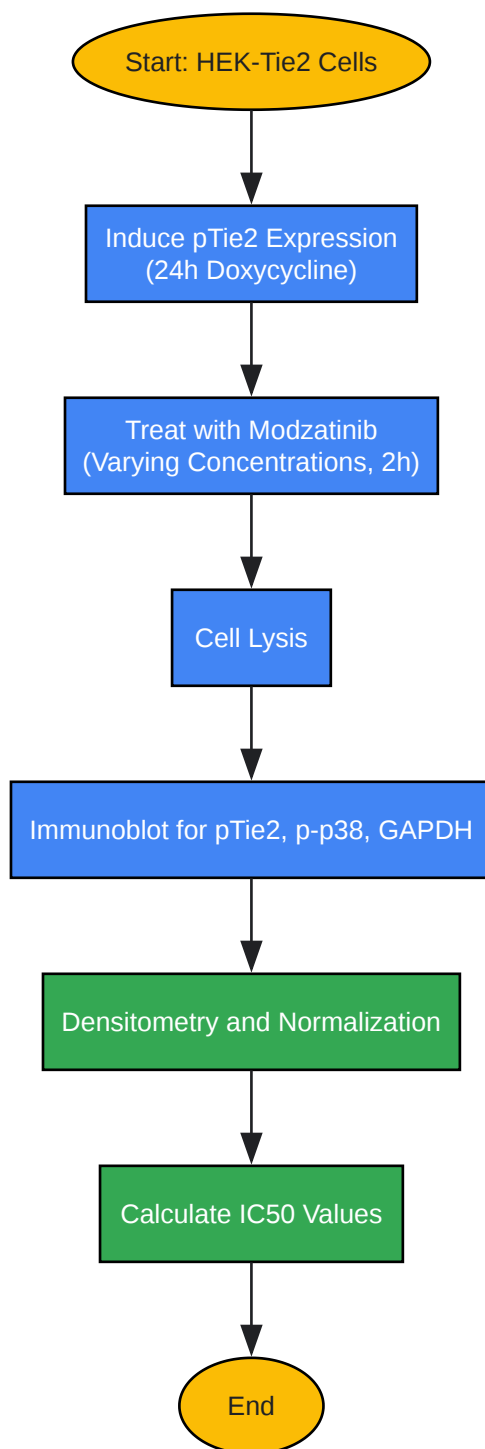
## Experimental Protocols

### In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Modzatinib** against p38 and Tie2.

## Methodology:

- HEK-Tie2 cells, which express high basal levels of p-p38, were used.[3]
- Constitutively active pTie2 expression was induced by pre-incubation with doxycycline for 24 hours.[3]
- Cells were treated with varying concentrations of **Modzatinib** for 2 hours.[3]
- Cell lysates were collected and subjected to immunoblotting for pTie2 and p-p38.[3]
- Protein levels were normalized to a loading control (e.g., GAPDH).[3]
- IC50 values were calculated from the dose-response curves.[3]



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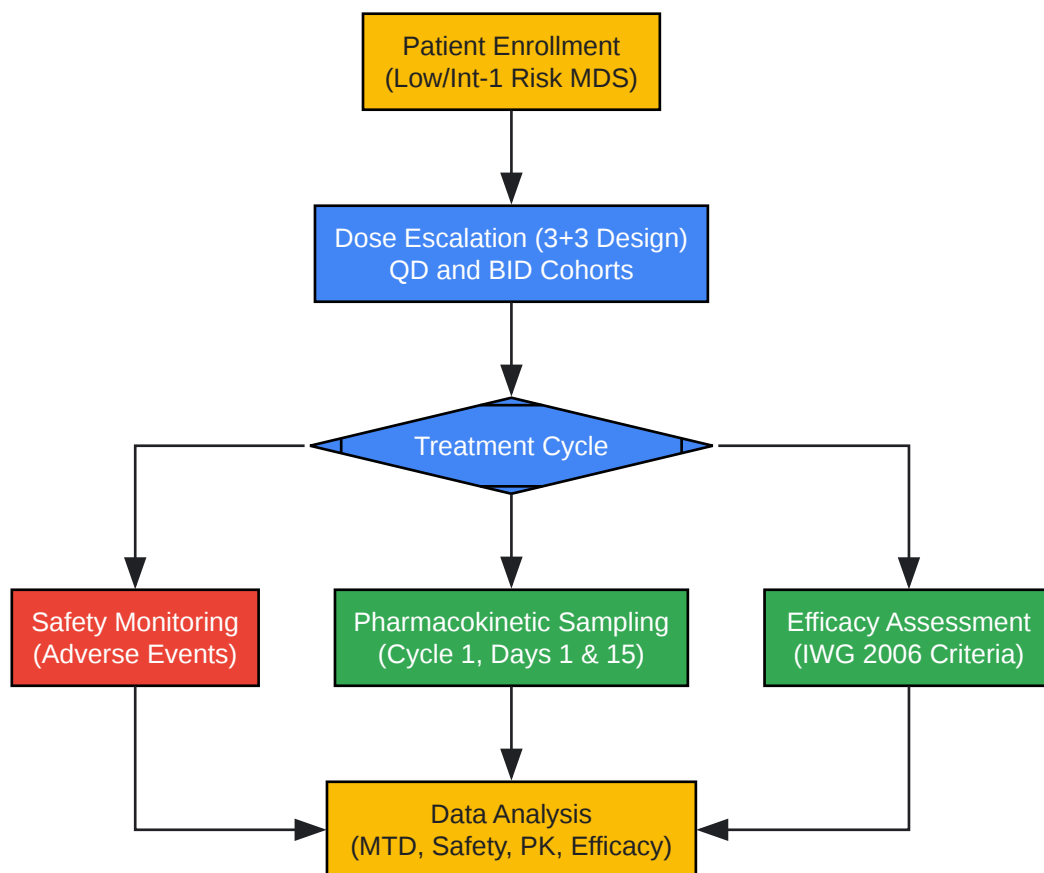
Caption: Workflow for the in vitro kinase inhibition assay.

## Phase 1 Clinical Trial Protocol

Objective: To evaluate the safety, pharmacokinetics, and preliminary efficacy of **Modzatinib** in low or intermediate-1 risk MDS patients.

Methodology:

- Patient Population: Patients with low or intermediate-1 risk MDS.[2]
- Study Design: Phase 1, open-label, dose-escalation study with a modified 3+3 design.[2]
- Dosing Cohorts:
  - Once Daily (QD): 400, 600, 900, 1200 mg.[2]
  - Twice Daily (BID): 200, 300 mg.[2]
- Pharmacokinetic Sampling: Blood samples were collected during cycle 1 on days 1 and 15 at specified time points up to 24 hours post-dose for QD cohorts and 12 hours for BID cohorts.[2] Plasma concentrations of **Modzatinib** were determined using a validated LC/MS-MS method.[2]
- Safety Monitoring: Adverse events were monitored continuously and graded according to standard criteria.
- Efficacy Assessment: Hematologic improvement and transfusion requirements were assessed according to IWG 2006 criteria.[2]



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Caption: High-level workflow of the Phase 1 clinical trial of **Modzatinib**.

## Conclusion

**Modzatinib** (ARRY-614) represents a targeted therapeutic approach for myelodysplastic syndromes, based on a strong scientific rationale of dually inhibiting the p38 MAPK and Tie2 signaling pathways. Preclinical data demonstrated potent activity, and the initial Phase 1 clinical trial showed that **Modzatinib** was generally well-tolerated and exhibited promising clinical activity in a heavily pretreated MDS patient population. While further development and clinical trials are necessary to fully establish its role in the treatment of MDS and other potential indications, the history of **Modzatinib**'s discovery and development provides a clear example of a mechanism-based approach to cancer therapy.

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